molecular formula C15H17FN2O2S B7569812 3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide

3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B7569812
M. Wt: 308.4 g/mol
InChI Key: NLCNWKNLTFSVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide, also known as CFBS, is a chemical compound that has gained significant attention in the field of scientific research. CFBS is a sulfonamide derivative that has a variety of potential applications in the field of medicinal chemistry. It is known to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential as a treatment for inflammatory diseases. This compound has also been found to inhibit the growth of cancer cells, indicating that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide is its potential as a drug candidate. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide. One area of interest is the development of new drugs based on this compound. Researchers may also investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of 3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-cyclohexen-1-yl-ethylamine, followed by the addition of cyanide ion. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

Properties

IUPAC Name

3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c16-15-7-6-14(10-13(15)11-17)21(19,20)18-9-8-12-4-2-1-3-5-12/h4,6-7,10,18H,1-3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCNWKNLTFSVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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